

The Tissue Expression Profile of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1): A Technical Guide

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Compound of Interest

Compound Name: *LPGAT1*

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Introduction

Lysophosphatidylglycerol acyltransferase 1 (**LPGAT1**), also known as LPLAT7, is a crucial enzyme in the remodeling of glycerophospholipids, which are essential components of cellular membranes.^{[1][2]} This enzyme catalyzes the conversion of lysophosphatidylglycerol (LPG) to phosphatidylglycerol (PG), a precursor for the synthesis of cardiolipin, a key phospholipid of the inner mitochondrial membrane.^{[2][3]} Furthermore, recent studies have implicated **LPGAT1** in the remodeling of phosphatidylethanolamine (PE) and the regulation of the stearate/palmitate ratio in phospholipids, highlighting its role in maintaining cellular lipid homeostasis.^{[4][5]} Given its fundamental role in lipid metabolism, understanding the tissue-specific expression profile of **LPGAT1** is critical for elucidating its physiological functions and its potential as a therapeutic target in various diseases. This technical guide provides a comprehensive overview of the **LPGAT1** expression profile across different human tissues, detailed experimental protocols for its detection, and a summary of its involvement in key signaling pathways.

Quantitative Expression Profile of LPGAT1

The expression of **LPGAT1** varies across different human tissues, with both mRNA and protein levels showing distinct patterns. The following tables summarize the quantitative expression

data from the Human Protein Atlas, which integrates data from their own transcriptomics analysis and the Genotype-Tissue Expression (GTEx) project.[\[6\]](#)[\[7\]](#)

RNA Expression Data

The RNA expression levels are reported in normalized Transcripts Per Million (nTPM), which is a measure of transcript abundance.[\[8\]](#) The consensus dataset combines data from the Human Protein Atlas and GTEx for a comprehensive overview.[\[6\]](#)

Tissue	Consensus nTPM	HPA nTPM	GTEX nTPM
Adipose Tissue	10.3	10.3	9.9
Adrenal Gland	14.8	14.8	13.5
Appendix	6.8	6.8	6.5
Bone Marrow	8.5	8.5	Not Available
Brain (Cerebral Cortex)	12.1	12.1	11.8
Breast	7.9	7.9	7.6
Colon	11.2	11.2	10.9
Duodenum	10.1	10.1	9.8
Endometrium	9.4	9.4	Not Available
Esophagus	7.5	7.5	7.2
Fallopian Tube	11.5	11.5	Not Available
Gallbladder	13.9	13.9	13.2
Heart Muscle	9.1	9.1	8.8
Kidney	15.2	15.2	14.7
Liver	25.1	25.1	24.3
Lung	10.8	10.8	10.5
Lymph Node	7.2	7.2	Not Available
Ovary	12.4	12.4	Not Available
Pancreas	11.8	11.8	11.4
Placenta	18.9	18.9	Not Available
Prostate	9.9	9.9	9.6
Rectum	9.7	9.7	9.4
Salivary Gland	8.2	8.2	7.9

Skeletal Muscle	6.1	6.1	5.9
Skin	5.8	5.8	5.6
Small Intestine	12.3	12.3	12.0
Spleen	7.8	7.8	Not Available
Stomach	10.5	10.5	10.2
Testis	16.7	16.7	16.1
Thyroid Gland	14.2	14.2	13.8
Tonsil	6.5	6.5	Not Available
Urinary Bladder	8.7	8.7	8.4
Vagina	7.1	7.1	Not Available

Data sourced from the Human Protein Atlas.[\[6\]](#)

Protein Expression Data

Protein expression levels are determined by immunohistochemistry (IHC) and are reported with a qualitative score. The data presented here is a summary of the findings from the Human Protein Atlas.

Tissue	Staining Intensity	Location
Adipose Tissue	Medium	Cytoplasmic/Membranous
Adrenal Gland	Medium	Cytoplasmic/Membranous
Appendix	Low	Cytoplasmic/Membranous in glandular cells
Bone Marrow	Low	Cytoplasmic/Membranous in hematopoietic cells
Brain (Cerebellum)	Medium	Cytoplasmic/Membranous in Purkinje cells
Breast	Medium	Cytoplasmic/Membranous in glandular cells
Colon	Medium	Cytoplasmic/Membranous in glandular cells
Duodenum	Medium	Cytoplasmic/Membranous in glandular cells
Endometrium	Medium	Cytoplasmic/Membranous in glandular cells
Esophagus	Low	Cytoplasmic/Membranous in squamous epithelial cells
Fallopian Tube	Medium	Cytoplasmic/Membranous in glandular cells
Gallbladder	High	Cytoplasmic/Membranous in glandular cells
Heart Muscle	Medium	Cytoplasmic/Membranous in myocytes
Kidney	High	Cytoplasmic/Membranous in renal tubules
Liver	High	Cytoplasmic/Membranous in hepatocytes

Lung	Medium	Cytoplasmic/Membranous in pneumocytes and macrophages
Lymph Node	Low	Cytoplasmic/Membranous in lymphoid cells
Ovary	Medium	Cytoplasmic/Membranous in ovarian stromal cells
Pancreas	Medium	Cytoplasmic/Membranous in acinar and islet cells
Placenta	High	Cytoplasmic/Membranous in trophoblastic cells
Prostate	Medium	Cytoplasmic/Membranous in glandular cells
Rectum	Medium	Cytoplasmic/Membranous in glandular cells
Salivary Gland	Medium	Cytoplasmic/Membranous in acinar cells
Skeletal Muscle	Low	Cytoplasmic/Membranous in myocytes
Skin	Low	Cytoplasmic/Membranous in epidermal cells
Small Intestine	Medium	Cytoplasmic/Membranous in glandular cells
Spleen	Low	Cytoplasmic/Membranous in red pulp
Stomach	Medium	Cytoplasmic/Membranous in glandular cells
Testis	High	Cytoplasmic/Membranous in Sertoli and Leydig cells

Thyroid Gland	High	Cytoplasmic/Membranous in follicular cells
Tonsil	Low	Cytoplasmic/Membranous in lymphoid cells
Urinary Bladder	Medium	Cytoplasmic/Membranous in urothelial cells
Vagina	Low	Cytoplasmic/Membranous in squamous epithelial cells

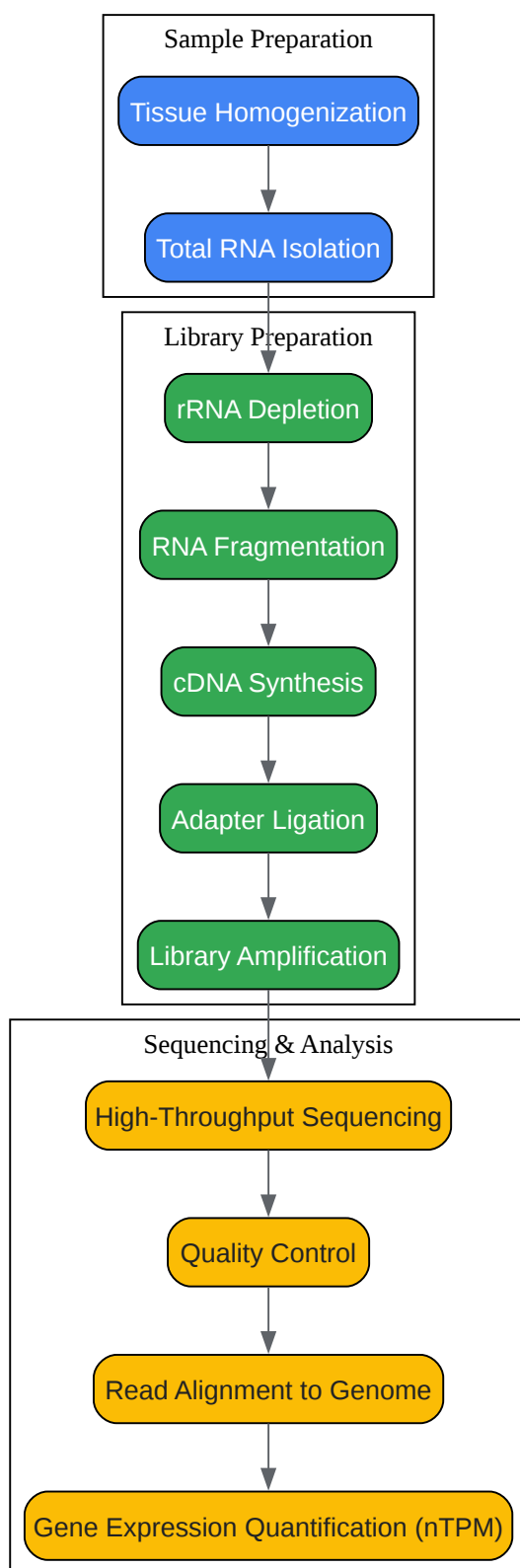
Data sourced from the Human Protein Atlas.[\[6\]](#)

Experimental Protocols

Accurate determination of **LPGAT1** expression requires robust and well-defined experimental protocols. This section provides detailed methodologies for the key techniques used to quantify **LPGAT1** mRNA and protein levels.

RNA Sequencing (RNA-Seq)

RNA-seq provides a comprehensive and quantitative view of the transcriptome.



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Caption: A generalized workflow for RNA sequencing.

1. RNA Isolation:

- Homogenize fresh or frozen tissue samples in a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA using a phenol-chloroform extraction method followed by isopropanol precipitation.
- Resuspend the RNA pellet in RNase-free water.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 7).

2. Library Preparation:

- Deplete ribosomal RNA (rRNA) from 1-5 µg of total RNA using a commercial kit (e.g., Ribo-Zero).
- Fragment the rRNA-depleted RNA by enzymatic or chemical methods.
- Synthesize first-strand cDNA using reverse transcriptase and random hexamers.
- Synthesize second-strand cDNA using DNA polymerase I and RNase H.
- Perform end-repair, A-tailing, and ligate sequencing adapters to the double-stranded cDNA fragments.
- Amplify the library by PCR to add sequencing primers and barcodes.
- Purify and size-select the final library using magnetic beads.

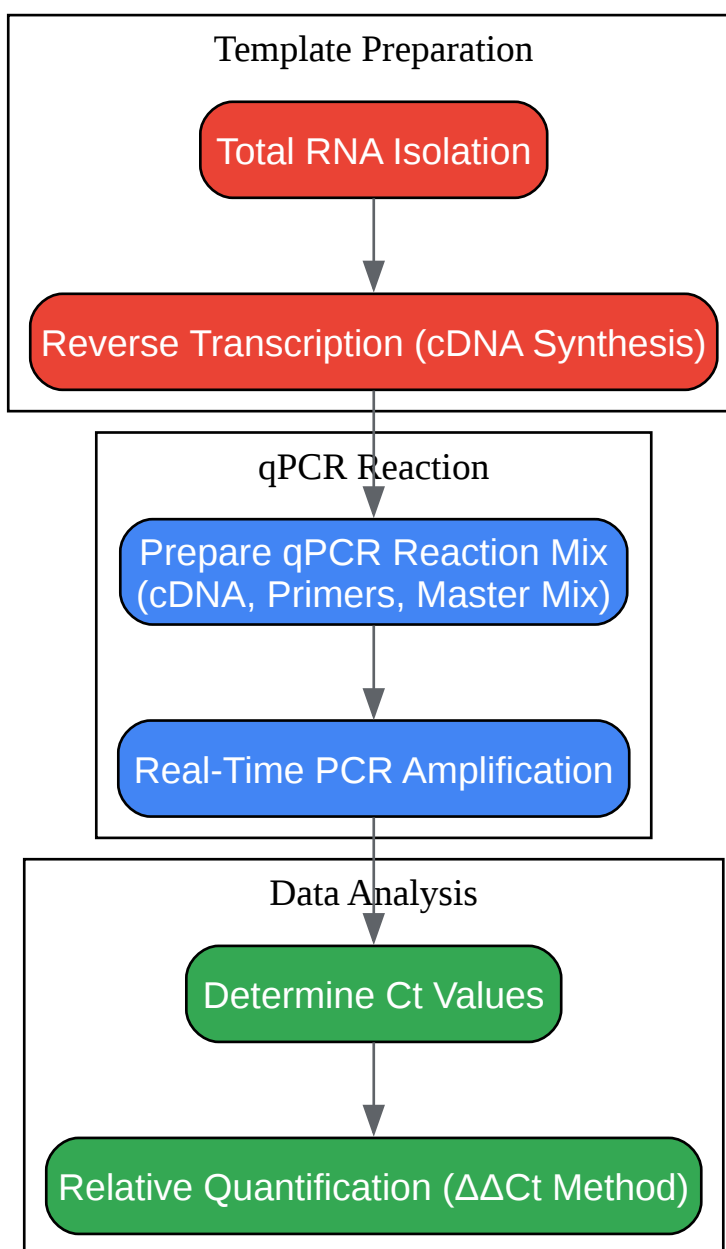
3. Sequencing and Data Analysis:

- Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- Perform quality control on the raw sequencing reads using tools like FastQC.

- Align the quality-filtered reads to a reference genome (e.g., GRCh38) using a splice-aware aligner (e.g., STAR).
- Quantify gene expression levels as Transcripts Per Million (TPM) or normalized TPM (nTPM) using software such as RSEM or Kallisto.[9]

Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive method for quantifying mRNA expression levels of a specific gene.



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Caption: A standard workflow for quantitative real-time PCR.

1. cDNA Synthesis:

- Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer primers.

2. qPCR Reaction:

- Prepare a reaction mixture containing cDNA template, forward and reverse primers for **LPGAT1**, and a SYBR Green master mix.
- Human **LPGAT1** Primers:
 - Forward: 5'-GCA GCT GTT GGT CAC GAT AA-3'[4]
 - Reverse: 5'-ACA CTG ATG ATG TGC CTC CA-3'[4]
- Mouse **Lpgat1** Primers:
 - Forward: 5'-CAA CAG CTG CTG GTT CTC AA-3'[4]
 - Reverse: 5'-CGT GCT ACA AGT GCC TTC AA-3'[4]
- Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Perform the qPCR on a real-time PCR system with a typical thermal cycling profile:
 - Initial denaturation: 95°C for 10 min
 - 40 cycles of:
 - Denaturation: 95°C for 15 sec
 - Annealing/Extension: 60°C for 1 min

3. Data Analysis:

- Determine the cycle threshold (Ct) value for **LPGAT1** and the housekeeping gene in each sample.
- Calculate the relative expression of **LPGAT1** using the $\Delta\Delta C_t$ method.

Western Blotting

Western blotting is used to detect and quantify the **LPGAT1** protein.

1. Protein Extraction:

- Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

- Denature 30-50 μ g of protein lysate by boiling in Laemmli buffer.
- Separate the proteins by size on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against **LPGAT1** overnight at 4°C.
 - Recommended primary antibodies:
 - Rabbit polyclonal anti-**LPGAT1** (e.g., Abcam ab230647, Thermo Fisher PA5-52541)[[10](#)]

- Mouse polyclonal anti-**LPGAT1** (e.g., Thermo Fisher H00009926-B01P)[[11](#)]
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.

4. Visualization:

- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Detect the signal using an imaging system.
- Use a loading control protein (e.g., β -actin, GAPDH) to normalize the **LPGAT1** signal.

Immunohistochemistry (IHC)

IHC allows for the visualization of **LPGAT1** protein expression within the context of tissue architecture.

1. Tissue Preparation:

- Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 μ m thick sections and mount them on charged slides.

2. Antigen Retrieval:

- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
- Perform heat-induced epitope retrieval by boiling the slides in a citrate buffer (pH 6.0) for 10-20 minutes.

3. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide.

- Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
- Incubate the sections with a primary antibody against **LPGAT1** overnight at 4°C.
 - Recommended primary antibodies:
 - Rabbit polyclonal anti-**LPGAT1** (e.g., MyBioSource MBS9609467, Thermo Fisher PA5-52541)[10][12]
- Wash the sections with PBS.
- Incubate with a biotinylated secondary antibody.
- Wash and then incubate with a streptavidin-HRP conjugate.

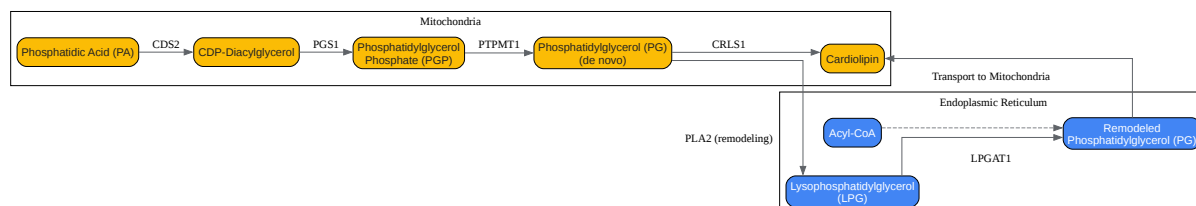
4. Visualization:

- Add a chromogen substrate (e.g., DAB) to develop the color.
- Counterstain the sections with hematoxylin.
- Dehydrate the sections, clear in xylene, and mount with a coverslip.
- Examine the slides under a microscope to assess the staining intensity and localization of **LPGAT1**.

Signaling Pathways Involving LPGAT1

LPGAT1 plays a pivotal role in two interconnected phospholipid metabolic pathways: the remodeling of phosphatidylglycerol for cardiolipin synthesis and the remodeling of phosphatidylethanolamine.

Phosphatidylglycerol Remodeling and Cardiolipin Synthesis

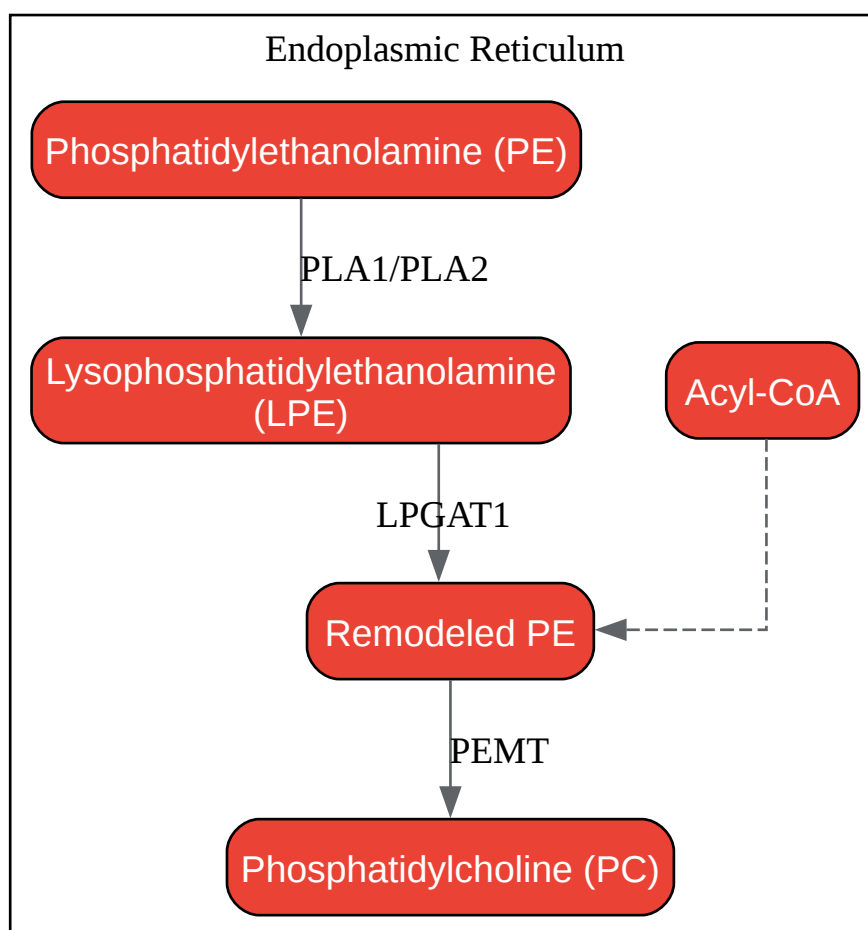


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Caption: Role of **LPGAT1** in cardiolipin synthesis.

Phosphatidylglycerol (PG) is synthesized de novo in the mitochondria.[13][14] It is then transported to the endoplasmic reticulum where it undergoes remodeling. This remodeling process involves the deacylation of PG to lysophosphatidylglycerol (LPG) by a phospholipase A2 (PLA2)-type enzyme. **LPGAT1**, located in the endoplasmic reticulum, then reacylates LPG with a specific fatty acyl-CoA to produce a remodeled PG molecule with a defined acyl chain composition.[2] This remodeled PG is transported back to the mitochondria, where it serves as a substrate for cardiolipin synthase (CRLS1) to produce mature cardiolipin.[13][14][15]

Phosphatidylethanolamine Remodeling Pathway



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Caption: Involvement of **LPGAT1** in PE remodeling.

LPGAT1 is also involved in the remodeling of phosphatidylethanolamine (PE).[4][5] In this pathway, PE is deacylated to form lysophosphatidylethanolamine (LPE). **LPGAT1** then reacylates LPE with a preference for stearoyl-CoA, thereby influencing the ratio of stearate to palmitate at the sn-1 position of PE.[4][5] The remodeled PE can then be methylated by phosphatidylethanolamine N-methyltransferase (PEMT) to form phosphatidylcholine (PC).[16][17] This pathway is crucial for maintaining the specific acyl chain composition of these major membrane phospholipids.

Conclusion

LPGAT1 is a ubiquitously expressed enzyme with particularly high levels in metabolic tissues such as the liver, kidney, and placenta. Its expression profile underscores its importance in

fundamental cellular processes across a wide range of physiological systems. The detailed protocols provided in this guide offer a robust framework for the accurate quantification and localization of **LPGAT1**, which is essential for further investigation into its roles in health and disease. The elucidation of its involvement in cardiolipin synthesis and phosphatidylethanolamine remodeling opens new avenues for understanding the regulation of lipid metabolism and its dysregulation in various pathological conditions. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field, facilitating further exploration of **LPGAT1** as a potential diagnostic marker and therapeutic target.

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References

- 1. LPGAT1/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a gene encoding human LPGAT1, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. LPGAT1 controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPGAT1 controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue expression of LPGAT1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Downloadable data - The Human Protein Atlas [v22.proteinatlas.org]
- 8. nanostring.com [nanostring.com]
- 9. The human proteome - Methods summary - The Human Protein Atlas [proteinatlas.org]
- 10. LPGAT1 Polyclonal Antibody (PA5-52541) [thermofisher.com]
- 11. LPGAT1 Polyclonal Antibody (H00009926-B01P) [thermofisher.com]

- 12. mybiosource.com [mybiosource.com]
- 13. PathBank [pathbank.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The methylation of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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